molecular formula C22H28N2O2S B2675956 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034506-71-1

2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2675956
CAS No.: 2034506-71-1
M. Wt: 384.54
InChI Key: LTHNLIOLRLHTOD-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a naphthalene ring, a thiolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the naphthalen-2-yloxy group, followed by the introduction of the piperidine and thiolane rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors and optimized reaction parameters to ensure high yield and purity. Techniques such as catalytic oxidation and self-exothermic reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy derivatives, while substitution reactions may produce various substituted acetamides.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The precise mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its combination of a naphthalene ring, a thiolane ring, and a piperidine ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-22(15-26-21-6-5-18-3-1-2-4-19(18)13-21)23-14-17-7-10-24(11-8-17)20-9-12-27-16-20/h1-6,13,17,20H,7-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHNLIOLRLHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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